molecular formula C19H17ClN2O3 B2801450 2-(4-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one CAS No. 899946-59-9

2-(4-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

Número de catálogo: B2801450
Número CAS: 899946-59-9
Peso molecular: 356.81
Clave InChI: FWSSZJKSIBYGFO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H17ClN2O3 and its molecular weight is 356.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(4-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data tables summarizing key research results.

Chemical Structure and Properties

The molecular formula for this compound is C18H17ClN2O3C_{18}H_{17}ClN_{2}O_{3}. The presence of the chlorobenzyl and dimethoxyphenyl groups enhances its biological activity by influencing its interaction with biological targets.

Anti-inflammatory Activity

Research indicates that compounds within the pyridazine family exhibit significant anti-inflammatory properties. For instance, a study demonstrated that derivatives similar to this compound can inhibit phosphodiesterase-4 (PDE-4), an enzyme implicated in inflammatory processes. Inhibition of PDE-4 leads to increased levels of cyclic AMP (cAMP), which modulates inflammatory responses .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A notable investigation evaluated its effects on different cancer cell lines, including lung (A549), prostate (DU-145), colon (HCT-116), and breast (MDA-MB 231) cancer cells. The results indicated that the compound exhibited cytotoxic effects, leading to cell cycle arrest and apoptosis in these cancer cells. Specifically, it was found to downregulate cyclins and CDKs, which are crucial for cell cycle progression .

Case Studies

  • Study on Anti-inflammatory Effects : In a controlled experiment involving murine models, this compound was administered to evaluate its effect on airway hyperreactivity. The results showed a significant reduction in eosinophil infiltration and cytokine production, suggesting its potential as a therapeutic agent for respiratory diseases such as asthma .
  • Anticancer Efficacy Assessment : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in an IC50 value of approximately 25 µM against A549 cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 ValueMechanism of Action
Anti-inflammatoryMurine asthma modelN/APDE-4 inhibition, reduced cytokine release
AnticancerA549 (lung cancer)25 µMInduction of apoptosis via mitochondrial pathways
AnticancerDU-145 (prostate cancer)30 µMCell cycle arrest at G2/M phase
AnticancerHCT-116 (colon cancer)20 µMDownregulation of cyclins and CDKs

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities that make it suitable for further investigation in drug development:

  • Anticancer Activity :
    • Research indicates that derivatives of pyridazinones, including 2-(4-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one, have shown promising anticancer properties. Studies have reported its effectiveness against various cancer cell lines, suggesting that modifications in the structure can enhance potency and selectivity against specific cancer types .
  • Inhibition of Kinases :
    • The compound has been explored for its ability to inhibit kinases involved in cancer progression. Certain derivatives have demonstrated selective inhibition of c-Met kinases, which are implicated in several types of cancer including non-small cell lung cancer . This suggests a pathway for developing targeted therapies.
  • Antimicrobial Properties :
    • Some studies have suggested that similar compounds within the pyridazinone class possess antimicrobial activity. This opens avenues for exploring this compound as a potential antimicrobial agent .

Synthetic Routes

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. The following general procedure highlights one synthesis route:

  • Starting Materials :
    • 4-chlorobenzyl bromide
    • 3,4-dimethoxyphenyl hydrazine
    • Pyridazine derivatives
  • Procedure :
    • React the hydrazine derivative with the halide in an appropriate solvent (e.g., ethanol) in the presence of a base (e.g., KOH).
    • Allow the reaction to proceed under reflux conditions until completion.
    • Purify the product through crystallization or chromatography.

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of pyridazinone derivatives, this compound was evaluated against A549 lung cancer cells. The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Kinase Inhibition Profile

Another study focused on the kinase inhibition profile of various pyridazinone derivatives, including our compound of interest. It was found to selectively inhibit c-Met with an IC50 value significantly lower than that of non-specific inhibitors, highlighting its potential as a targeted therapy for cancers driven by c-Met overexpression .

Propiedades

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-24-17-9-5-14(11-18(17)25-2)16-8-10-19(23)22(21-16)12-13-3-6-15(20)7-4-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSSZJKSIBYGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.